![molecular formula C19H16ClFN2O3 B2866191 Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251568-93-0](/img/no-structure.png)

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

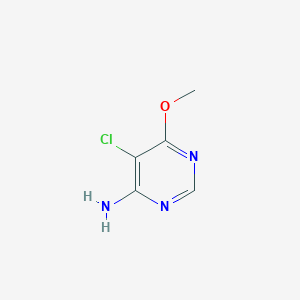

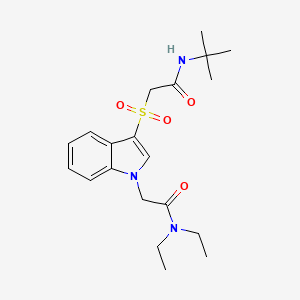

“Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The compound also contains chloro, fluoro, amine, and ester functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group could participate in reactions with acids, while the ester group could undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ester groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Quinoline derivatives are explored for their potential as efficient fluorophores, antioxidants, and radioprotectors due to their unique structural and electronic properties. The synthesis of new quinoline derivatives involves reactions of 2-chloro-4-methylquinolines with aminobenzoic acids or ethyl 4-aminobenzoate, resulting in compounds with high yields and potential for further applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Applications in Dyes and Fluorescent Materials

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and investigated for their potential application in liquid crystal displays. These new dyes exhibit very good orientation parameters in nematic liquid crystal, indicating their high potential for use in advanced display technologies (Bojinov & Grabchev, 2003).

Novel Antibacterial Agents

A novel 8-chloroquinolone derivative has shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This underscores the potential of quinoline derivatives as powerful antibacterial agents (Kuramoto et al., 2003).

Photovoltaic and Optical Properties

Quinoline derivatives have also been studied for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. The electrical properties and photovoltaic performance of quinoline derivative films highlight their potential in the development of new photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate involves the condensation of 4-fluoroacetophenone with ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-fluoroacetophenone", "ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-fluoroacetophenone with ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate." ] } | |

CAS-Nummer |

1251568-93-0 |

Molekularformel |

C19H16ClFN2O3 |

Molekulargewicht |

374.8 |

IUPAC-Name |

methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |

InChI-Schlüssel |

IOFMRFKSBDLTNF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)

![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)

![4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2866115.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

![5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2866122.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)